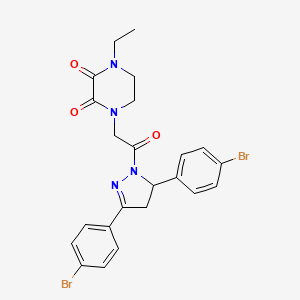
1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C23H22Br2N4O3 and its molecular weight is 562.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, thereby inhibiting their activity . The compound has been found to display superior antipromastigote activity, which is crucial in the life cycle of Leishmania .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition The compound’s antipromastigote activity suggests it may interfere with the reproduction and survival of the parasites .
Result of Action
The compound’s action results in the inhibition of the target organisms, leading to their eventual death . Specifically, the compound has been found to display superior antipromastigote activity against Leishmania aethiopica, and significant inhibition effects against Plasmodium berghei .
生物活性
The compound 1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article aims to delve into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and a piperazine ring. The presence of brominated phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Br₂N₄O₃ |
| Molecular Weight | 424.27 g/mol |
| LogP | 4.196 |
| Melting Point | Not available |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit key cancer-related pathways. It has shown promising results against various cancer cell lines by targeting:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : Involved in cell proliferation and survival.
- Aurora-A Kinase : Plays a crucial role in mitosis.
In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cells, suggesting its potential as an antitumor agent .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases. The specific mechanism involves the inhibition of NF-kB signaling pathways, which are central to inflammation .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrazole derivatives have been documented extensively. The compound demonstrated moderate to high efficacy against several bacterial strains and phytopathogenic fungi. In particular, it showed superior activity compared to standard antifungal agents in inhibiting fungal mycelial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at various positions on the pyrazole ring and the piperazine moiety can significantly influence its potency and selectivity. For instance:
- Bromination : Enhances lipophilicity and may improve binding affinity to target proteins.
- Piperazine Substitution : Alters pharmacokinetic properties such as absorption and metabolism.
Research efforts are ongoing to refine these parameters for improved therapeutic efficacy .
Case Studies
Several studies have investigated the biological activity of similar pyrazole derivatives:
- Antitumor Study : A derivative with a similar structure exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting the potential effectiveness of brominated pyrazoles in cancer therapy .
- Anti-inflammatory Assessment : In a model of acute inflammation, a related compound significantly reduced edema formation compared to controls, indicating strong anti-inflammatory potential .
- Antifungal Evaluation : A series of pyrazole carboxamide derivatives were tested against seven phytopathogenic fungi, with some showing higher antifungal activity than traditional treatments .
属性
IUPAC Name |
1-[2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N4O3/c1-2-27-11-12-28(23(32)22(27)31)14-21(30)29-20(16-5-9-18(25)10-6-16)13-19(26-29)15-3-7-17(24)8-4-15/h3-10,20H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJWYBEGYURIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














